3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Description
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione (CAS: 7499-83-4) is a purine-2,6-dione derivative with the molecular formula C₁₂H₁₉N₅O₂ and a molecular weight of 265.31 g/mol. Its structure features:
Properties
CAS No. |
7504-45-2 |
|---|---|
Molecular Formula |
C16H25N5O2 |
Molecular Weight |
319.40 g/mol |
IUPAC Name |
3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-4-5-11-21-13-12(14(22)19(3)16(21)23)18(2)15(17-13)20-9-7-6-8-10-20/h4-11H2,1-3H3 |
InChI Key |
UDNKIWUAOHLBQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities .
Scientific Research Applications
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It serves as a probe to study biological processes, particularly those involving purine metabolism and signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular targets.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular processes. For example, it may inhibit enzymes involved in purine metabolism, thereby affecting nucleotide synthesis and cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Purine-2,6-dione Derivatives
3-Ethyl-1,7-dimethyl-purine-2,6-dione
- Key Difference : Replaces the butyl group (C₄H₉) with an ethyl chain (C₂H₅).
- This trade-off could influence bioavailability and metabolic stability .
3-Butyl-1,7-dimethyl-8-(methylamino)purine-2,6-dione
- Key Difference: Substitutes the piperidin-1-yl group with a methylamino moiety (-NHCH₃).
- Impact: The methylamino group is less bulky than piperidinyl, possibly altering binding affinity to target proteins. However, the piperidinyl group’s nitrogen may enhance hydrogen bonding, improving target engagement .
Core Structure Modifications: Pyrazine-dione Derivatives
Dihydroxypyrido-pyrazine-1,6-dione derivatives (e.g., Compound 46 , EC₅₀ = 6 nM) replace the purine core with a pyrazine-dione system while retaining substituents like hydroxyl groups.
- Potency : The pyrazine-dione scaffold in Compound 46 achieves high potency (EC₅₀ = 6 nM), likely due to enhanced hydrogen bonding from hydroxyl groups .
- Pharmacokinetics (PK) : Pyrazine-dione derivatives exhibit favorable PK profiles, suggesting that core modifications can optimize both efficacy and bioavailability .
Functional Group Isosterism
- Azoles as Amide Isosteres: In bicyclic pyrimidinone derivatives, azole groups (e.g., imidazole) replace amides, improving metal-binding capacity and metabolic stability. This strategy could be relevant for optimizing the piperidinyl group in the target compound .
Key Observations:
Heterocyclic Substituents: Piperidinyl groups may offer superior solubility and target interaction compared to smaller substituents like methylamino.
Core Modifications: Pyrazine-dione derivatives demonstrate that non-purine cores can achieve high potency, though direct comparisons to purine-diones require further study.
Biological Activity
3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione is a synthetic compound belonging to the class of purine derivatives. It has garnered attention for its significant biological activity, particularly as a dipeptidyl peptidase-4 (DPP-4) inhibitor . This enzyme plays a crucial role in glucose metabolism, making this compound a potential therapeutic agent for managing type 2 diabetes mellitus.
The primary mechanism of action for 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its competitive inhibition of the DPP-4 enzyme. By inhibiting DPP-4, the compound enhances the action of incretin hormones such as GLP-1 (glucagon-like peptide-1), which are vital for insulin secretion and glucose homeostasis. This results in:
- Increased insulin secretion
- Decreased glucagon release
- Lowered hepatic glucose production
- Enhanced glucose uptake in peripheral tissues .
The synthesis of 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione typically involves multi-step organic reactions. A common synthetic route includes the alkylation of a purine derivative with butyl and methyl groups, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions often require organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Structure
The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 319.402 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | Not Available |
DPP-4 Inhibition
Research has demonstrated that 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione effectively inhibits DPP-4 activity, leading to significant reductions in blood glucose levels in various animal models. For instance:
- Animal Study on Glucose Metabolism : In a study involving diabetic rats, administration of this compound resulted in a marked decrease in fasting blood glucose levels compared to control groups .
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including long-lasting effects that support once-daily dosing regimens .
Comparative Studies
In comparative studies with other DPP-4 inhibitors such as sitagliptin and vildagliptin, 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione showed comparable efficacy in lowering blood glucose levels while exhibiting a unique side effect profile that may offer advantages in clinical settings .
Future Directions and Research
Ongoing research is focused on enhancing the efficacy and specificity of 3-butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione through structural modifications. Potential avenues include:
- Development of Derivatives : Modifying side chains to improve binding affinity to DPP-4 or to target additional metabolic pathways.
- Combination Therapies : Investigating its use in combination with other antidiabetic agents to achieve synergistic effects on glycemic control.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Butyl-1,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry, such as coupling piperidine derivatives with purine scaffolds. Key steps include nucleophilic substitution at the purine C8 position and alkylation for introducing the butyl group. Reaction temperature (e.g., -20°C for intermediates, as seen in analogous thiopyrano-pyrazinone syntheses ), solvent polarity (DMF or THF), and catalysts (e.g., NaSH for sulfur-containing analogs) critically affect regioselectivity. Purification often employs column chromatography with gradients of ethyl acetate/hexane, validated via HPLC-MS .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent positioning?
- Methodological Answer : X-ray crystallography is definitive for confirming substituent positions (e.g., piperidin-1-yl at C8). For solution-phase analysis, H/C NMR distinguishes methyl/butyl groups via chemical shifts (e.g., δ 1.2–1.6 ppm for butyl CH), while 2D NMR (COSY, HSQC) resolves overlapping signals. Mass spectrometry (HRMS-ESI) confirms molecular formula (e.g., CHBrNO in related purine-diones ). IR spectroscopy verifies carbonyl stretches (~1700 cm) .
Q. What theoretical frameworks guide the study of this compound’s physicochemical properties?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) and solvation models (e.g., COSMO-RS) estimate solubility. Molecular dynamics simulations model interactions with biological targets (e.g., adenosine receptors), aligning with crystallographic data from analogs like 8-[(3R)-3-azanylpiperidin-1-yl]-purine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., target selectivity vs. off-target effects)?
- Methodological Answer : Employ orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to differentiate binding affinity from efficacy. Use CRISPR-edited cell lines to isolate receptor subtypes. For off-target profiling, chemoproteomics (e.g., thermal shift assays with human kinome libraries) identifies unintended interactions. Statistical rigor requires Bayesian meta-analysis of dose-response curves to address variability .
Q. What strategies optimize the compound’s bioavailability while maintaining its adenosine receptor antagonism?
- Methodological Answer : Modify logP via prodrug approaches (e.g., phosphonate esters for the butyl group) or co-crystallization with cyclodextrins. In silico PK/PD modeling (GastroPlus) predicts absorption barriers. Validate with in vivo microdialysis in rodent models, correlating plasma levels with CNS penetration. Structural analogs (e.g., 3-butyl vs. 3-pentyl) are screened via parallel medicinal chemistry .
Q. How do researchers design experiments to validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use knock-in animal models expressing humanized adenosine receptors. Spatial transcriptomics or single-cell RNA-seq identifies downstream pathways. For mechanistic clarity, combine FRET-based biosensors (real-time cAMP monitoring) with CRISPRi knockdowns of candidate effectors. Control for batch effects via randomized block designs .
Q. What advanced separation technologies address challenges in isolating enantiomers or metabolites?
- Methodological Answer : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC resolve enantiomers. For metabolites, online SPE-LC/MS/MS with HILIC columns separates polar degradation products. Preparative SFC (supercritical CO/methanol) scales up resolution while reducing solvent waste .
Methodological Considerations
- Experimental Design : Pre-test/post-test designs with negative controls (e.g., piperidine-free analogs) isolate the compound’s effects. Factorial designs (e.g., 2 for solvent/catalyst screening) optimize synthesis .
- Data Contradictions : Apply Bradford-Hill criteria to assess causality in pharmacological studies. Use QSAR models to reconcile structure-activity disparities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
